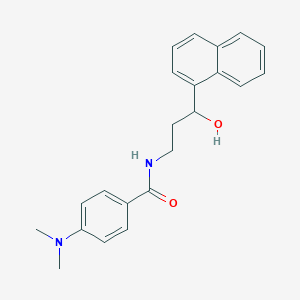

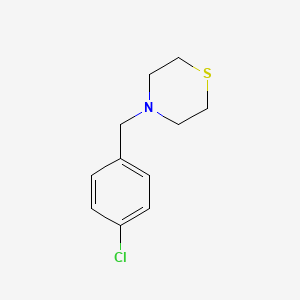

![molecular formula C9H11N3O B2793015 1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one CAS No. 1437432-91-1](/img/structure/B2793015.png)

1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one” belongs to a class of compounds known as diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms . Diazepines have been found to have various biological activities and are used in the synthesis of pharmaceuticals .

Chemical Reactions Analysis

Diazepines, including “this compound”, can undergo various chemical reactions, such as oxidation, reduction, and substitution reactions .科学的研究の応用

Synthesis and Structural Studies

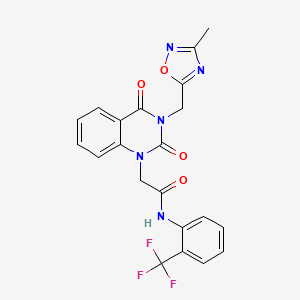

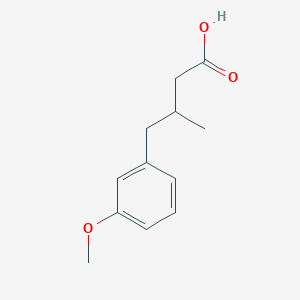

1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one and its derivatives have been explored for their synthetic routes and structural characteristics. Notably, the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, including those with fluoro-substituents, was achieved through reactions involving 2,3-diaminopyridines and ethyl aroylacetates. The study detailed the X-ray crystal structure of one such compound, revealing insights into its molecular conformation and the influence of the diazepinone moiety on the adjacent pyridine ring. This research further delved into NMR spectral analysis, offering a comprehensive comparison of chemical shifts, and investigated the dynamic properties of these compounds, including ring inversion barriers and exocyclic bond rotations (Alonso et al., 2020).

Antiviral Properties

The antiviral potential of this compound derivatives has been examined, particularly against HIV-1 reverse transcriptase. Compounds within this chemical class, including dipyrido[3,2-b:2',3'-e][1,4]diazepinones, demonstrated inhibitory activity against HIV-1 reverse transcriptase at low nanomolar concentrations. Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor, is part of this chemical class, highlighting the significance of these compounds in antiviral therapy (Hargrave et al., 1991).

Hybrid Compound Synthesis

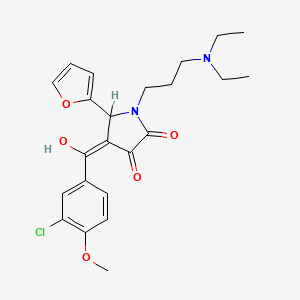

A series of optically active hybrid compounds, integrating the 1H-1,5-benzodiazepine and 1,4-dihydropyridine units, were synthesized from enantioenriched 6-chloro-5-formyl-1,4-dihydropyridine derivatives and benzene-1,2-diamine. This synthesis highlights the versatility of the diazepinone core in the development of compounds with potential for diverse biological activities (Torres & Rebolledo, 2016).

GABA Receptor Affinity

The affinity of disubstituted 1,4-diazepines for GABAA-receptor subtypes was explored, indicating the relevance of these compounds in neurological studies. Through the synthesis of tetrahydro-1H-1,4-diazepines and pyrido diazepines, researchers evaluated their interactions with benzodiazepine receptor subtypes, shedding light on potential therapeutic applications for neurological disorders (Briel et al., 2010).

作用機序

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Based on the action of similar compounds, it can be inferred that upon binding to their targets, these compounds may induce changes such as receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

Similar compounds have been found to affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways regulate various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .

Pharmacokinetics

A similar compound was found to be stable in both simulated gastric fluid and simulated intestinal fluid, suggesting potential bioavailability .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

将来の方向性

特性

IUPAC Name |

1-methyl-3,5-dihydro-2H-pyrido[3,4-b][1,4]diazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-5-3-9(13)11-7-6-10-4-2-8(7)12/h2,4,6H,3,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUESKKPTBIXDSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)NC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B2792932.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2792938.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)

![5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2792952.png)